molecular formula C32H55N5O7 B12422780 cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]

cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]

Katalognummer: B12422780
Molekulargewicht: 621.8 g/mol
InChI-Schlüssel: XMKZYWLIQUJHIT-NSIJXKKGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] is a cyclic peptide composed of N-methyl-alanine, beta-alanine, D-oleucine, alpha-methyl-proline, alpha-methyl-isoleucine, and N-methyl-valine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.

    Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus, often facilitated by high-dilution conditions to prevent intermolecular reactions.

Industrial Production Methods

Industrial production of cyclic peptides like cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: Cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] can undergo oxidation reactions, particularly at the methionine residues if present.

    Reduction: Reduction reactions can target disulfide bonds within the peptide, if any.

    Substitution: Nucleophilic substitution reactions can occur at specific reactive sites within the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiols or disulfide-free peptides.

    Substitution: Modified peptides with new functional groups.

Wissenschaftliche Forschungsanwendungen

Cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.

    Biology: Investigated for its stability and resistance to proteolytic enzymes, making it a candidate for drug development.

    Medicine: Potential therapeutic applications due to its stability and bioavailability.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Wirkmechanismus

The mechanism of action of cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclo[D-N(Me)Ala-Bala-D-Oleu-Pro-Ile-N(Me)Val]
  • Cyclo[N(Me)Ala-bAla-D-OLeu-Pro-aMeaIle-N(Me)Ile]
  • Cyclo[Dl-Ala-Unk-N(Me)Ala-Unk-Gly-N(Me)Leu-Gly-N(Me)Val-N(Me)Phe]

Uniqueness

Cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] is unique due to its specific sequence and cyclic structure, which confer enhanced stability and resistance to enzymatic degradation compared to linear peptides

Eigenschaften

Molekularformel

C32H55N5O7

Molekulargewicht

621.8 g/mol

IUPAC-Name

(3R,10S,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14,16,19-pentamethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

InChI

InChI=1S/C32H55N5O7/c1-12-21(6)32(9)30(43)36(11)25(20(4)5)28(41)35(10)22(7)26(39)33-16-14-24(38)44-23(18-19(2)3)27(40)37-17-13-15-31(37,8)29(42)34-32/h19-23,25H,12-18H2,1-11H3,(H,33,39)(H,34,42)/t21-,22-,23+,25-,31-,32-/m0/s1

InChI-Schlüssel

XMKZYWLIQUJHIT-NSIJXKKGSA-N

Isomerische SMILES

CC[C@H](C)[C@]1(C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@]2(C(=O)N1)C)CC(C)C)C)C)C(C)C)C)C

Kanonische SMILES

CCC(C)C1(C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2(C(=O)N1)C)CC(C)C)C)C)C(C)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.